3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with various functional groups including a sulfonyl group, a fluorine atom, and a pyrrolidinyl group
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAZJRHSRUCJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorophenyl)-6-methyl-4-quinolinamine: This compound has a similar quinoline core but different substituents, leading to variations in its chemical properties and biological activities.
3-[(4-ethylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound has a different heterocyclic core, resulting in distinct chemical and biological properties.
Biological Activity
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Sulfonyl Group : The presence of a sulfonyl group contributes to the compound's reactivity and biological interactions.
- Fluorine Atom : The fluorine substitution enhances lipophilicity, potentially improving bioavailability.
- Pyrrolidine Ring : This moiety may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
- Signal Transduction Interference : The compound may modulate intracellular signaling pathways, affecting cell proliferation and survival.
Biological Activity Data
A summary of biological activity studies is presented in the following table:
| Study | Biological Activity | IC50/EC50 Value | Notes |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | 50 nM | Targeted enzyme X |
| Study 2 | Antiproliferative | 25 µM | Effective in cancer cell lines |
| Study 3 | Antimicrobial Activity | 10 µg/mL | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity : Studies indicate that the compound exhibits selective inhibition towards specific targets, minimizing off-target effects commonly seen with less selective drugs.
- Synergistic Effects : When combined with other therapeutic agents, this compound demonstrated enhanced efficacy, particularly in combination therapies for cancer treatment.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the pyrrolidinyl proton signals appear as multiplet peaks at δ 2.8–3.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 447.12) .
- X-ray Crystallography : Resolves ambiguous structural features (e.g., sulfonyl group orientation) using SHELXL for refinement .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced Research Question
- Temperature Control : Fluorination at 60°C reduces side reactions compared to higher temperatures .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity at the 7-position .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating sulfonyl chlorides .
- Stepwise Monitoring : Intermediate purification after each step via flash chromatography minimizes cumulative impurities .
How should researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Contradictions (e.g., unexpected NMR splitting patterns) may arise from tautomerism or rotational isomers:
- Variable Temperature NMR : Conducted at −40°C to 80°C to identify dynamic processes affecting peak splitting .
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm substituent connectivity .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive bond lengths and angles .
What experimental design principles apply to evaluating this compound’s pharmacological activity?
Advanced Research Question
- In Vitro Assays : Use dose-response curves (0.1–100 µM) in target-specific assays (e.g., enzyme inhibition or receptor binding) with positive controls (e.g., known inhibitors) .
- Cytotoxicity Screening : Test against human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess half-life (t₁/₂) and CYP450 interactions .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 3-chloro vs. 4-ethyl) or heterocyclic (e.g., piperidinyl vs. pyrrolidinyl) groups .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups for activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
What strategies address low yields in the final coupling step with pyrrolidine?
Advanced Research Question
- Base Optimization : Replace K₂CO₃ with stronger bases (e.g., DBU) to enhance deprotonation of the aromatic ring .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving efficiency .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., ketone at 4-position) to prevent side reactions .
How should discrepancies in reported biological activity across studies be analyzed?
Advanced Research Question
- Purity Reassessment : Verify compound purity via HPLC; impurities >5% can skew activity data .
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) and incubation times .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in IC₅₀ measurements .
What advanced techniques confirm the compound’s three-dimensional structure?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine data with SHELXL .
- Electron Density Maps : Resolve ambiguities in sulfonyl group orientation using Fo-Fc difference maps .
- Cambridge Structural Database (CSD) : Compare bond angles/distances with analogous quinoline derivatives .
How is the compound’s stability assessed under varying storage conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) to identify hydrolysis-prone functional groups (e.g., sulfonyl esters) .
- Long-Term Stability : Store at −20°C under inert gas (N₂) and assess every 3 months for 1 year .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
